molecular formula C24H21ClN2O3S B2698139 3-((4-chlorophenyl)sulfonyl)-6-ethyl-N-(3-methoxyphenyl)quinolin-4-amine CAS No. 895642-97-4

3-((4-chlorophenyl)sulfonyl)-6-ethyl-N-(3-methoxyphenyl)quinolin-4-amine

Cat. No. B2698139
CAS RN: 895642-97-4
M. Wt: 452.95
InChI Key: LUMACKMIFCKKQH-UHFFFAOYSA-N
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Description

“3-((4-chlorophenyl)sulfonyl)-6-ethyl-N-(3-methoxyphenyl)quinolin-4-amine” is a quinoline derivative. Quinolines are a class of organic compounds with a benzene ring fused to a pyridine ring. They are known for their interesting pharmaceutical and biological activities .


Molecular Structure Analysis

The compound contains a quinoline core, which is a bicyclic molecule with a benzene ring fused to a pyridine ring. It also has a sulfonyl group attached to a chlorophenyl group, an ethyl group, and a methoxyphenyl group attached as a substituent .


Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, including electrophilic and nucleophilic substitutions, due to the presence of aromatic rings .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of Metabolites : 3-((4-Chlorophenyl)sulfonyl)-6-ethyl-N-(3-methoxyphenyl)quinolin-4-amine is involved in the synthesis of complex metabolites. The methanesulfonyl group, similar to that in the compound, is used as a protective group in Friedel–Crafts reactions, enabling simpler and high-yield synthesis of related compounds (Mizuno et al., 2006).

  • Antibacterial Activity : Quinoline sulfonamides, which are structurally related to this compound, demonstrate significant antibacterial properties. This includes efficacy against Staphylococcus spp. and Escherichia coli (Alavi et al., 2017).

  • Structural and Optical Properties : In related compounds, the structural and optical properties have been a focus of research. These compounds, after being deposited to form thin films, maintain their chemical bonds and demonstrate unique optical properties, which are essential in material science (Zeyada et al., 2016).

  • Sulfur-Centered Radical Reactions : The compound's related aminoxyls react with sulfur-centered radicals, leading to derivatives with potential applications in various chemical reactions. This illustrates its reactivity and potential for diverse applications in organic synthesis (Damiani et al., 1999).

  • Quinoline and Quinolone Derivatives : The compound is a key precursor in the synthesis of quinoline and quinolone derivatives, which have numerous applications in medicinal chemistry and drug development (White & Storr, 1996).

Pharmacological Applications

  • Antiviral Activity : Compounds structurally related to this compound have been synthesized with demonstrated antiviral properties, notably against tobacco mosaic virus (Chen et al., 2010).

  • Diuretic Activity : Some derivatives exhibit significant diuretic activity, surpassing conventional diuretic drugs in efficacy. This suggests potential for new drug development in treating conditions that require diuresis (Husain et al., 2016).

  • Cancer Inhibition : Recent studies have examined certain derivatives for their potential as cancer inhibitors. This is based on molecular docking studies, which predict the compound's interactions with cancer-related targets (Kamaraj et al., 2021).

  • Sensing Biological Zinc : Derivatives are used in the development of sensors for biological zinc, which is crucial in biomedical research and diagnostics (Nolan et al., 2005).

  • Corrosion Inhibition : Quinoxaline compounds, similar in structure to this compound, are studied for their efficiency as corrosion inhibitors, demonstrating a crucial link between molecular structure and inhibition efficiency (Zarrouk et al., 2014).

Mechanism of Action

The mechanism of action of quinoline derivatives depends on their specific structure and the functional groups present. They are often involved in interactions with biological targets such as enzymes or receptors .

properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-6-ethyl-N-(3-methoxyphenyl)quinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN2O3S/c1-3-16-7-12-22-21(13-16)24(27-18-5-4-6-19(14-18)30-2)23(15-26-22)31(28,29)20-10-8-17(25)9-11-20/h4-15H,3H2,1-2H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUMACKMIFCKKQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)Cl)NC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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